2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone, commonly referred to as CX-717, is a compound with significant implications in the fields of neuroscience and pharmacology. Developed in 1996 by Christopher Marrs and Gary Rogers at Cortex Pharmaceuticals, this compound is classified as an ampakine, which are compounds known to enhance the activity of AMPA receptors in the brain. These receptors play a crucial role in synaptic transmission and plasticity, making CX-717 a candidate for research into cognitive enhancement and neuroprotection.
The compound is primarily sourced from synthetic routes involving reactions of morpholine derivatives with benzoxadiazole moieties. It falls under the classification of small organic molecules that interact with glutamate receptors, particularly AMPA receptors. Its unique structure allows it to modulate synaptic activity, which has led to its exploration in various scientific studies aimed at understanding cognitive functions and disorders.
The synthesis of 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone typically involves multistep reactions starting from readily available precursors. A common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. For example, using glacial acetic acid as a solvent can facilitate the reaction between the morpholine derivative and the benzoxadiazole precursor .
The molecular structure of 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone can be represented as follows:
CX-717 participates in various chemical reactions primarily involving its functional groups. Key reactions include:
These reactions are often studied using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor product formation and purity .
The mechanism by which CX-717 exerts its effects involves allosteric modulation of AMPA-type glutamate receptors. By binding to these receptors, CX-717 enhances synaptic transmission and plasticity, which are critical for learning and memory processes.
Research has shown that CX-717 not only increases the efficacy of AMPA receptor activation but also promotes long-term potentiation (LTP), a cellular mechanism underlying memory formation . This makes it a valuable tool for studying cognitive enhancement.
CX-717 appears as a solid powder with a purity exceeding 98%. It is stable under proper storage conditions and has a shelf life of over three years.
The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may exhibit limited solubility in water due to its hydrophobic benzoxadiazole core. Its reactivity profile suggests potential interactions with thiol-containing compounds due to its electrophilic nature.
CX-717 has been extensively studied for its potential applications in:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6